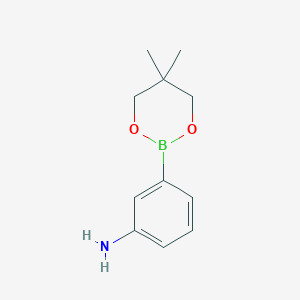

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

Description

BenchChem offers high-quality 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9/h3-6H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZWNGWYNHXPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS 220080-93-3): A Technical Guide to Synthesis, Cross-Coupling, and Biosensing Applications

Executive Summary

For researchers and drug development professionals, the strategic selection of building blocks is critical to optimizing synthetic workflows and developing advanced functional materials. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) is a highly versatile, dual-functional organic intermediate [1]. Featuring both a nucleophilic primary amine and an electrophilic neopentyl glycol boronate ester, this compound serves as a cornerstone in palladium-catalyzed Suzuki-Miyaura cross-couplings for pharmaceutical biaryl synthesis, as well as a critical monomeric anchor in the development of stimuli-responsive boronate hydrogels for saccharide sensing [2].

This whitepaper provides an in-depth analysis of its structural advantages, validated synthetic protocols, and field-proven applications.

Physicochemical Properties & Structural Rationalization

To effectively utilize 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, one must understand the thermodynamic and kinetic implications of its structure.

Quantitative Data Summary

| Property | Value / Description |

| CAS Number | 220080-93-3 |

| Molecular Formula | C₁₁H₁₆BNO₂ |

| Molecular Weight | 205.06 g/mol |

| Boronate Ring Type | 6-membered (Dioxaborinane / Neopentyl glycol ester) |

| Thermal Stability | Decomposes > 200°C (Suitable for high-temp reactions) [1] |

| IR Spectral Highlights | 3,436 cm⁻¹ (N–H stretch), 1,719 cm⁻¹ (B–O stretch) [1] |

The Causality of Ring Size: 6-Membered vs. 5-Membered Esters

A critical experimental choice in cross-coupling is selecting the appropriate boronic acid derivative. While free boronic acids are prone to trimerization (forming boroxines) and 5-membered pinacol esters (dioxaborolanes) are widely used, the 6-membered dioxaborinane ring of 220080-93-3 offers distinct advantages [1].

-

Mechanistic Causality: The 5-membered dioxaborolane rings exhibit faster hydrolysis due to higher internal ring strain. In contrast, the 6-membered neopentyl glycol ester relieves this steric strain, providing vastly improved stability in aqueous or biphasic conditions [1]. This prevents premature protodeboronation during storage or during the highly basic conditions of a cross-coupling aqueous workup, ensuring the reagent remains fully intact until transmetalation is catalytically initiated.

| Boronate Ester Type | Example CAS | Ring Strain | Aqueous Stability | Primary Use Case |

| 6-Membered (Neopentyl) | 220080-93-3 | Low | High | Long-term storage, biphasic couplings |

| 5-Membered (Pinacol) | 210907-84-9 | Moderate | Moderate | Rapid coupling, anhydrous conditions |

Synthesis Methodology: Direct Esterification

The preparation of 220080-93-3 relies on the condensation of 3-aminophenylboronic acid with 2,2-dimethylpropanediol. The protocol below is designed as a self-validating system, utilizing Le Chatelier's principle to drive the reaction to completion.

Protocol A: Synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

-

Reagent Charging: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 3-aminophenylboronic acid monohydrate (10.0 g, 64.5 mmol) in 150 mL of anhydrous chloroform (or toluene for higher boiling point requirements).

-

Diol Addition: Add 2,2-dimethylpropanediol (neopentyl glycol) (6.7 g, 64.5 mmol, 1.0 equiv) to the suspension.

-

Azeotropic Distillation: Heat the mixture to reflux.

-

Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically. Because esterification is an equilibrium reaction, the physical removal of water forces the equilibrium entirely toward the cyclic boronate ester product.

-

-

Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the highly polar boronic acid baseline spot disappears (typically 2-4 hours).

-

Workup & Purification: Cool to room temperature, concentrate the solvent under reduced pressure, and recrystallize the crude solid from hot hexanes/ethyl acetate to yield pure white crystals.

Core Application I: Suzuki-Miyaura Cross-Coupling

The primary utility of 220080-93-3 is the introduction of a 3-aminophenyl moiety into complex pharmaceutical scaffolds via palladium-catalyzed Suzuki-Miyaura coupling [1, 3].

Fig 1. Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura coupling using the boronate ester.

Protocol B: Standardized Suzuki-Miyaura Coupling

-

Preparation: Charge a Schlenk flask with the target aryl halide (1.0 mmol), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

-

Atmospheric Control (Critical): Evacuate the flask and backfill with ultra-pure N₂ or Argon. Repeat three times.

-

Causality: Palladium(0) intermediates are highly susceptible to oxidation. Oxygen also promotes the homocoupling of boronic esters. Strict anaerobic conditions validate the integrity of the catalytic cycle.

-

-

Solvent Addition: Inject degassed 1,4-dioxane/water (4:1 v/v, 10 mL) via syringe.

-

Causality: The inclusion of water is not arbitrary; it dissolves the inorganic base to generate the reactive hydroxo-palladium intermediate, which is strictly required to activate the boronate ester for the transmetalation step.

-

-

Reaction: Heat the biphasic mixture at 80°C for 6-12 hours. Monitor conversion via LC-MS.

-

Isolation: Cool, dilute with ethyl acetate, wash with brine to remove inorganic salts and neopentyl glycol byproducts, dry over Na₂SO₄, and purify via flash column chromatography.

Core Application II: Boronate Hydrogels for Saccharide Detection

Beyond traditional small-molecule synthesis, 220080-93-3 is a highly valued building block in materials science, specifically in the creation of stimuli-responsive boronate hydrogels for the detection of saccharides (e.g., glucose, fructose) [1, 2].

By reacting the primary amine of 220080-93-3 with methacryloyl chloride, researchers generate a polymerizable monomer: N-(3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)methacrylamide. When copolymerized into a hydrogel network, the boronate groups act as reversible binding sites for cis-diols.

The Dye Displacement Assay Mechanism

The sensing mechanism relies on a competitive binding paradigm utilizing a fluorescent or colorimetric dye, such as Alizarin Red S (ARS) [2].

-

Causality of the Signal: The hydrogel's boronate moieties initially bind to the catechol-like diols of ARS. This binding alters the electronic state of the dye, quenching its fluorescence and shifting its absorbance. When a target saccharide (which possesses a higher binding affinity for the boronate ester than ARS) diffuses into the hydrogel, it competitively displaces the ARS dye. The release of free ARS into the matrix restores its native optical properties, generating a measurable, concentration-dependent signal [2].

Fig 2. Dye displacement assay mechanism for saccharide detection using boronate hydrogels.

Protocol C: Preparation and Execution of the Assay

-

Hydrogel Fabrication: Copolymerize the methacrylamide derivative of 220080-93-3 (5 mol%) with acrylamide (93 mol%) and N,N'-methylenebisacrylamide (2 mol%) in a pH 7.4 phosphate buffer using ammonium persulfate (APS) and TEMED as radical initiators [2].

-

Dye Loading: Immerse the washed hydrogel in a 1.0 mM solution of Alizarin Red S until equilibrium is reached (indicated by a color shift from red to yellow-orange).

-

Washing: Rinse the hydrogel with buffer to remove unbound surface dye.

-

Saccharide Detection: Submerge the loaded hydrogel in the analyte solution (e.g., blood serum or aqueous glucose). Monitor the optical recovery of the ARS dye via UV-Vis spectroscopy (absorbance at ~520 nm) or fluorescence emission.

Conclusion

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is far more than a simple structural intermediate. By leveraging the thermodynamic stability of its 6-membered neopentyl glycol ring and the orthogonal reactivity of its aniline moiety, scientists can deploy it effectively across disciplines—from rigorous palladium-catalyzed drug discovery workflows to the fabrication of advanced, responsive biosensors.

References

-

Ma, W. M. J., Pereira Morais, M. P., D'Hooge, F., van den Elsen, J. M. H., Cox, J. P. L., James, T. D., & Fossey, J. S. "Dye displacement assay for saccharide detection with boronate hydrogels." Chemical Communications (2009). DOI: 10.1039/b814379j. Available at:[Link]

Physicochemical Profiling and Synthetic Utility of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and library synthesis, the strategic selection of organoboron reagents dictates the efficiency of palladium-catalyzed cross-coupling. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) has emerged as a highly versatile building block. Characterized by a molecular weight of 205.06 g/mol , this neopentyl glycol boronate ester offers distinct thermodynamic stability advantages over traditional pinacol esters. This technical guide provides a comprehensive analysis of its physicochemical properties, analytical validation protocols, and its mechanistic role in Suzuki-Miyaura cross-coupling.

Molecular Weight & Physicochemical Profiling

The exact molecular weight of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is derived from its empirical formula, C11H16BNO2 . The mass contribution is distributed across the aniline moiety and the 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group.

Quantitative Data Summary:

| Property | Value |

| IUPAC Name | 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline |

| CAS Number | 220080-93-3 |

| Chemical Formula | C11H16BNO2 |

| Molecular Weight | 205.06 g/mol |

| Monoisotopic Mass | 205.127 g/mol |

| InChI Key | CIZWNGWYNHXPFJ-UHFFFAOYSA-N |

| Thermal Stability | Decomposition > 200°C (DSC) |

Structural Causality & The Neopentyl Glycol Advantage: The choice of the boronic acid protecting group is not arbitrary. While 5-membered dioxaborolane (pinacol) rings are ubiquitous, they suffer from higher ring strain, making them susceptible to rapid hydrolysis and subsequent protodeboronation under harsh aqueous basic conditions ()[1]. In contrast, the 6-membered dioxaborinane ring in 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline exhibits significantly lower ring strain[1]. This structural feature provides enhanced thermodynamic stability, allowing the reagent to survive prolonged exposure to aqueous environments and elevated temperatures without degrading ()[2][3].

Analytical Validation: Mass Spectrometry Protocol

Before deploying 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in library synthesis, its molecular weight and purity must be rigorously validated. Liquid Chromatography-Mass Spectrometry (LC-MS) is the self-validating standard for this workflow. The aniline group provides a highly basic site for efficient protonation in positive Electrospray Ionization (ESI+).

Step-by-Step LC-MS/MS Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a robust 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid ensures the aniline amine is pre-protonated, maximizing ESI+ sensitivity and ensuring a stable ion flux.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization (ESI+): Apply a capillary voltage of 3.0 kV. The analyte will readily form the [M+H]+ pseudomolecular ion.

-

Mass Detection & Isotopic Validation: Scan the quadrupole for the target mass. The primary peak will appear at m/z 206.13 (corresponding to the 11B isotope)[1].

-

Crucial Validation Step: Verify the presence of the 10B isotopic peak at m/z 205.13 at approximately 20-25% relative abundance. This distinct boron isotopic signature self-validates the presence of the intact boronate ester and rules out isobaric contaminants.

-

-

Data Analysis: Integrate the Extracted Ion Chromatogram (XIC) at m/z 206.13 to quantify sample purity.

Step-by-step LC-MS/MS analytical workflow for MW validation of the boronate ester.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The primary application of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is as a nucleophilic partner in Suzuki-Miyaura cross-coupling. The meta-substituted aniline serves as a critical handle for late-stage functionalization, such as amide bond formation in the synthesis of kinase inhibitors or other targeted therapeutics.

Mechanistic Causality: Because the neopentyl glycol ester is highly stable, it requires robust activation to undergo transmetalation. The addition of a strong aqueous base (e.g., K3PO4 or Cs2CO3) is required to form the reactive, electron-rich "ate" complex, which subsequently transfers the aryl group to the palladium center ()[3].

Step-by-Step Coupling Protocol:

-

Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1.0 equivalent of the target aryl halide, 1.2 equivalents of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, and 3.0 equivalents of anhydrous K3PO4.

-

Catalyst Addition: Introduce 0.05 equivalents of Pd(dppf)Cl2.

-

Causality: The bidentate dppf ligand prevents the formation of inactive palladium black and accelerates the final reductive elimination step by enforcing a cis-geometry on the palladium center.

-

-

Solvent & Degassing: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and Water. Perform three freeze-pump-thaw cycles to rigorously exclude oxygen.

-

Causality: Oxygen promotes the oxidative homocoupling of the boronate ester, which would consume the reagent and reduce the yield of the desired cross-coupled product.

-

-

Reaction Execution: Heat the sealed flask to 90°C for 12 hours under a positive pressure of nitrogen.

-

Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate, wash with brine to remove the neopentyl glycol byproduct and inorganic salts, dry over Na2SO4, and purify the biaryl aniline product via flash column chromatography.

Suzuki-Miyaura cross-coupling catalytic cycle featuring the neopentyl glycol boronate ester.

References

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Articles. URL: [Link]

-

Chemical.AI. "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki-Miyaura Reactions." Chemical.AI News & Insights. URL: [Link]

Sources

- 1. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]

A Comprehensive Technical Guide to the Infrared Spectroscopy of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) spectroscopy of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, a critical building block in modern synthetic chemistry. As a bifunctional molecule featuring both a primary aromatic amine and a neopentyl boronic ester, its structural integrity is paramount for its successful application in fields such as medicinal chemistry and materials science. This document details the theoretical underpinnings of its vibrational spectrum, presents a robust experimental protocol for data acquisition using Attenuated Total Reflectance (ATR)-FTIR, and offers a meticulous interpretation of its characteristic absorption bands. The methodologies and insights herein are designed to empower scientists to confidently verify the identity, purity, and stability of this versatile compound.

Introduction: The Strategic Importance of a Bifunctional Reagent

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is a cornerstone reagent in contemporary organic synthesis. Its utility stems from the orthogonal reactivity of its two key functional moieties: the nucleophilic aniline group and the electrophilic boronic ester. This structure makes it an invaluable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a foundational method for constructing carbon-carbon bonds in the development of pharmaceuticals and advanced materials.[1][2][3] The efficacy of these synthetic transformations is directly contingent on the quality and purity of the starting material.

Infrared (IR) spectroscopy serves as a first-line, non-destructive analytical technique for the rapid and reliable characterization of this compound. By measuring the absorption of infrared radiation as it excites molecular vibrations, IR spectroscopy provides a unique "molecular fingerprint," allowing for the unambiguous confirmation of its functional groups and overall structure.[4]

Theoretical Foundation: Deciphering Molecular Vibrations

The infrared spectrum of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is a superposition of the vibrational modes of its constituent parts. The frequency of each vibration is determined by the strength of the bond and the mass of the connected atoms. The key functional groups that give rise to characteristic, diagnostic absorption bands are:

-

Primary Aromatic Amine: The N-H bonds, the C-N bond, and the aromatic ring.

-

Neopentyl Boronic Ester: The B-O, C-O, and aliphatic C-H bonds of the dioxaborinane ring.

-

Aryl-Boron Bond: The C-B bond connecting the two main moieties.

Understanding the expected absorption regions for these groups is fundamental to accurate spectral interpretation.[5]

A Validated Protocol for High-Fidelity Spectrum Acquisition via ATR-FTIR

For solid powder samples like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, Attenuated Total Reflectance (ATR) is the sampling technique of choice. It requires little to no sample preparation, eliminates the need for solvents or KBr pellets, and ensures high spectral reproducibility.[6][7] The protocol described below is a self-validating system designed for consistency and accuracy.

Essential Instrumentation and Reagents

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer with a functional mid-IR source, interferometer, and detector (e.g., DTGS).

-

ATR Accessory: A single-reflection diamond ATR accessory is highly recommended due to its robustness and chemical inertness.[8]

-

Sample: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, solid.

-

Cleaning Solvent: Isopropanol or ethanol (reagent grade).

-

Wipes: Lint-free laboratory wipes.

Experimental Workflow Diagram

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Step-by-Step Methodology

-

System Preparation: Power on the FTIR spectrometer and allow it to stabilize for at least 30 minutes to ensure thermal equilibrium of the source and detector.

-

ATR Crystal Cleaning: Meticulously clean the diamond crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous analyses.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This is a crucial step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[8]

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Pressure Application: Engage the ATR's pressure arm to apply firm, consistent pressure. This is essential to maximize the contact between the solid sample and the crystal, as the IR beam's evanescent wave only penetrates a few microns into the sample.[6][9] Insufficient contact will result in a weak, low-quality spectrum.

-

Sample Spectrum Collection: Collect the sample spectrum using the identical instrument parameters as the background scan.

-

Data Processing and Analysis: The resulting spectrum should be baseline-corrected if necessary. Use the instrument software to identify and label the peak positions (in cm⁻¹) for subsequent analysis.

-

Post-Analysis Cleanup: Retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal with isopropanol to prepare the instrument for the next user.

Spectral Analysis and Interpretation

The IR spectrum of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is rich with information. The following sections detail the assignment of the key absorption bands.

Molecular Structure and Key Vibrational Bonds

Caption: Key functional groups and associated vibrational bonds.

Table of Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Bond / Functional Group | Vibrational Mode | Expected Intensity | Causality & Expert Insights |

| 3480 - 3380 | N-H (Primary Amine) | Asymmetric Stretch | Medium | Two distinct N-H stretching bands are the hallmark of a primary (-NH₂) amine. The asymmetric stretch always appears at a higher frequency than the symmetric stretch.[10][11] |

| 3400 - 3300 | N-H (Primary Amine) | Symmetric Stretch | Medium | The presence and sharpness of these two bands confirm the amine is primary and not involved in significant intermolecular hydrogen bonding that would cause broadness.[12] |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium to Weak | These absorptions, typically appearing just above 3000 cm⁻¹, are characteristic of C(sp²)-H bonds on the benzene ring.[13] |

| 2980 - 2850 | C-H (Aliphatic) | Stretch | Strong | Strong, sharp peaks from the methyl and methylene groups of the neopentyl moiety. Their position below 3000 cm⁻¹ confirms they are from C(sp³)-H bonds.[14] |

| 1630 - 1580 | C=C (Aromatic) | Ring Stretch | Medium to Strong | The delocalized π-system of the benzene ring gives rise to a series of characteristic skeletal vibrations in this region. |

| 1620 - 1550 | N-H (Primary Amine) | Scissoring (Bend) | Medium to Strong | This in-plane bending vibration provides secondary, powerful confirmation of the -NH₂ group.[12] |

| 1380 - 1310 | B-O | Asymmetric Stretch | Very Strong | This is the most diagnostic peak for the boronic ester. The large dipole moment change of the B-O bond during vibration results in a characteristically intense and often broad absorption. Its presence is a primary indicator of compound integrity.[15] |

| 1300 - 1250 | C-N (Aromatic Amine) | Stretch | Medium to Strong | Confirms the connection of the nitrogen atom to the aromatic ring.[12] |

| 1150 - 1050 | C-O | Stretch | Strong | Arises from the C-O single bonds within the dioxaborinane ring structure. |

| 850 - 750 | N-H | Wag (Out-of-plane bend) | Medium, Broad | A broad absorption characteristic of the out-of-plane wagging motion of the -NH₂ group.[11] |

| ~780 & ~690 | C-H (Aromatic) | Out-of-plane Bend | Strong | For a 1,3- (meta) disubstituted benzene ring, two strong bands are expected in this region, providing valuable information on the isomeric purity.[13] |

Application in Quality Control and Stability Assessment

FTIR is an exceptionally efficient tool for routine quality control. By comparing the spectrum of a newly synthesized batch to a validated reference standard, one can rapidly assess its quality.

-

Detection of Hydrolysis: Boronic esters are susceptible to hydrolysis, which cleaves the B-O bonds to form the corresponding boronic acid. This degradation would be immediately apparent in the IR spectrum by the disappearance or significant reduction of the strong B-O stretch (1380-1310 cm⁻¹) and the appearance of a very broad O-H stretching band from ~3600-3200 cm⁻¹ from the B(OH)₂ group.

-

Oxidation: Unwanted oxidation of the aniline nitrogen would lead to noticeable changes in the N-H stretching region (disappearance of the primary amine doublet) and the potential emergence of N=O stretching bands (for nitro compounds) around 1560-1500 cm⁻¹ and 1390-1300 cm⁻¹.[16]

-

Residual Starting Material: The absence of characteristic peaks from starting materials, such as 3-aminophenylboronic acid (which would show a broad O-H stretch), provides evidence of reaction completion and purification efficacy.

Conclusion

As demonstrated, FTIR spectroscopy is a powerful, rapid, and indispensable technique for the structural elucidation and quality assessment of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. A thorough understanding of its characteristic infrared absorption bands, coupled with a robust experimental methodology like ATR-FTIR, allows researchers and drug development professionals to confidently verify the identity and purity of this vital synthetic intermediate. The insights gained from the IR spectrum—from the confirmatory primary amine doublet to the powerful B-O stretching vibration—provide a direct and reliable measure of molecular integrity, ensuring the success of subsequent synthetic applications.

References

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

- Singh, R. K., & Yadav, R. A. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Rasayan Journal of Chemistry, 3(4), 676-685.

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Fiveable. (n.d.). Infrared Spectroscopy Functional Groups. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

UMass Chan Medical School. (n.d.). IR Group Frequencies. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (2017). Davydov Collective Vibrational Modes and Infrared Spectrum Features in Aniline Crystal. The Journal of Physical Chemistry C. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

-

AIP Publishing. (1992). Vibrational spectra of aniline--Arn van der Waals cations (n=1 and 2) observed by two-color "threshold photoelectron". The Journal of Chemical Physics. Retrieved from [Link]

-

Chem-Station. (2011). Structural analysis of amines. Retrieved from [Link]

-

Royal Society of Chemistry. (1959). Heterocyclic organoboron compounds. Part III. Synthesis of phenylboracyclopenatne and the infrared spectra of this and other phenylboron compounds. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

-

Colorado State University. (n.d.). Vibrational dynamics of aniline(Ar)1 and aniline(CH4)1 clusters. Retrieved from [Link]

-

Instruments Archive. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. mt.com [mt.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. agilent.com [agilent.com]

- 10. projectguru.in [projectguru.in]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 14. IR Group Frequencies [owl.umass.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. fiveable.me [fiveable.me]

The Strategic Utility of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Advanced Cross-Coupling

Abstract For researchers and drug development professionals, the selection of the optimal boron reagent is a critical variable in the design of scalable, high-yielding Suzuki-Miyaura cross-couplings. While free boronic acids and pinacol (BPin) esters dominate the literature, they present inherent limitations regarding stability and reaction kinetics. This technical guide explores the structural, kinetic, and synthetic advantages of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline —a neopentyl glycol (NPG) boronic ester. By synthesizing thermodynamic stability with accelerated transmetalation rates, this reagent offers a highly optimized pathway for the construction of complex biaryl amines.

Structural Rationale & Thermodynamic Stability

The molecule features an aniline ring substituted at the meta position with a 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) group. The choice of the NPG ester over traditional boron species is rooted in a fundamental trade-off between stability and reactivity:

-

The Boronic Acid Problem: Free arylboronic acids are prone to protodeboronation and readily dehydrate to form variable mixtures of boroxines. This oligomerization makes precise stoichiometric control nearly impossible, often requiring excess reagent to drive reactions to completion 1.

-

The Pinacol (BPin) Bottleneck: BPin esters are highly stable due to the strong

-donating ability of the carbon-oxygen framework, which reduces the Lewis acidity of the boron center 2. However, this stability comes at a severe kinetic cost during cross-coupling due to extreme steric hindrance. -

The Neopentyl (NPG) Solution: NPG esters offer a "Goldilocks" profile. They maintain the thermodynamic bench-stability and column-stability of BPin esters because the electron-donating oxygen atoms still conjugate with the electron-deficient boron center 2. Crucially, the steric bulk is relocated away from the reactive boron atom, drastically altering its kinetic profile.

Quantitative Data: Stability and Reactivity Comparison

The following table summarizes the kinetic and structural data comparing the three primary boron species, highlighting the superior transmetalation velocity of the NPG ester 3.

| Boron Reagent Type | Relative Transmetalation Half-Life | Relative Rate vs. BPin | Steric Hindrance at Boron | Protodeboronation Risk |

| Free Boronic Acid | ~ 1.2 h | ~ 4.5x faster | Minimal | High |

| Pinacol (BPin) Ester | ~ 5.5 h | 1x (Baseline) | Severe | Low |

| Neopentyl (NPG) Ester | ~ 0.3 h | ~ 18.3x faster | Low | Low |

Mechanistic Advantages in Suzuki-Miyaura Reactivity

As application scientists, we must look beyond the overall yield and understand the elementary steps of the catalytic cycle. In the Suzuki-Miyaura reaction, transmetalation is frequently the kinetic bottleneck.

Causality of Rate Acceleration: Transmetalation requires the formation of an 8-B-4 pre-transmetalation complex (a discrete Pd–O–B linkage). The four methyl groups on the pinacol ring create severe steric bulk directly adjacent to the boron atom, physically blocking the formation of this complex. Consequently, BPin esters often fail to quantitatively form the active intermediate 3.

In contrast, the 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline molecule features a gem-dimethyl group located at the 5-position of the 1,3,2-dioxaborinane ring. Because these methyl groups point away from the reactive center, the boron atom is sterically accessible. This allows for rapid complexation and subsequent aryl migration, resulting in a reaction rate that is approximately 18 times faster than the corresponding pinacol ester 3.

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing rapid NPG ester transmetalation.

Orthogonal Reactivity of the meta-Aniline Motif

The presence of the primary amine at the meta position provides a highly versatile handle for orthogonal synthetic strategies in drug development.

Because the NPG ester is robust against various basic and nucleophilic conditions, the aniline moiety can be chemoselectively derivatized (e.g., via reductive amination, acylation, or sulfonyl chloride coupling) prior to the Suzuki coupling. Alternatively, if the cross-coupling is performed first, the amine typically does not require protecting groups; the oxidative addition of the palladium catalyst to the aryl halide outpaces competitive N-arylation under standard Suzuki conditions.

Validated Experimental Protocols

To fully harness the kinetic advantages of the NPG ester, specialized conditions are required. Traditional aqueous base conditions (e.g., K2CO3 in H2O/Dioxane) cause slow, competitive hydrolysis of the NPG ester back to the boronic acid, which negates the kinetic advantages of the ester and risks protodeboronation 1.

Causality of Base Selection: By utilizing Potassium Trimethylsilanolate (TMSOK) in ethereal solvents, we generate a highly active silanolate base that provides the necessary oxygen nucleophile to form the Pd-O-B complex while maintaining strictly anhydrous conditions. This approach has been proven to decrease reaction times 10-fold and significantly improve isolated yields 1.

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling

Objective: High-yield C-C coupling preserving the amine functionality.

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried single-necked round-bottomed flask with the Aryl Halide (1.0 equiv), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv), and the selected Palladium pre-catalyst (e.g., Pd-PEPPSI-IPr or Pd(PPh3)4, 2-5 mol%).

-

Solvation: Dissolve the solid mixture in anhydrous THF to achieve a 0.2 M concentration.

-

Activation: Slowly add TMSOK (2.0 equiv) as a solid or a pre-mixed solution in THF. Note: The reaction is moderately exothermic; the temperature may naturally rise to ~40 °C during addition1.

-

Reaction: Stir the homogeneous mixture at room temperature. Monitor via LC-MS. Full conversion is typically observed within 1.0 to 1.5 hours 1.

-

Workup & Isolation: Quench the reaction with a minimal amount of water. Extract the aqueous layer with EtOAc, dry the combined organic layers over MgSO4, and concentrate under reduced pressure. Purify the cross-coupled aniline derivative via standard silica gel chromatography.

Protocol B: Chemoselective N-Acylation (Pre-Coupling)

Objective: Convert the aniline to an amide without degrading the NPG boronic ester.

-

Dissolve 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.0 equiv) in anhydrous DCM.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

-

Cool the reaction mixture to 0 °C and dropwise add the desired acid chloride (1.1 equiv).

-

Stir for 2 hours, allowing the solution to warm to room temperature.

-

Wash with saturated NaHCO3. Crucial: Avoid strong aqueous acids which could prematurely hydrolyze the NPG ester.

-

Extract, dry over MgSO4, and purify via silica gel chromatography. The NPG ester is highly stable to standard silica gel conditions 2.

Figure 2: Step-by-step anhydrous experimental workflow for optimal cross-coupling yields.

Conclusion

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline represents a highly optimized building block for modern organic synthesis. By leveraging the neopentyl glycol ester, chemists can bypass the steric bottlenecks associated with pinacol esters and the instability of free boronic acids. When combined with anhydrous coupling protocols utilizing TMSOK, this reagent enables rapid, high-yielding access to complex biaryl amines, proving indispensable for high-throughput drug discovery and process chemistry.

References

- Source: Organic Syntheses (orgsyn.org)

- Source: National Institutes of Health (nih.gov)

- Source: Chemical Society Reviews (rsc.org)

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Evolution of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Modern Drug Discovery: A Historical and Technical Perspective

Abstract In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing complex carbon-carbon bonds. However, the inherent instability of free boronic acids has historically bottlenecked high-throughput drug discovery. The development of neopentyl glycol boronate esters, specifically 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS 220080-93-3) , represents a pivotal evolutionary leap. This whitepaper provides an in-depth technical analysis of this compound, detailing its historical context, structural advantages, mechanistic role in catalysis, and strategic application in pharmaceutical development.

The Historical Evolution of Boronate Esters

The Suzuki-Miyaura reaction, first reported in 1979, initially utilized catechol esters and free boronic acids to achieve palladium-catalyzed cross-coupling 1. While revolutionary, free boronic acids present severe analytical and manufacturing challenges: they are prone to dehydration into trimeric boroxines, suffer from protodeboronation under basic conditions, and are notoriously difficult to purify via standard chromatography 23.

To circumvent these issues, synthetic chemists transitioned to protected boronic esters. While 5-membered pinacol esters (BPin) became the industry standard due to their stability, they often exhibit sluggish transmetalation rates in anhydrous environments. The introduction of the neopentyl glycol protecting group—forming a 6-membered dioxaborinane ring—offered a superior alternative for specific synthetic niches. Neopentyl glycol esters are highly crystalline, indefinitely stable to air, and exhibit exceptional reactivity profiles, particularly in anhydrous homogeneous cross-coupling reactions 4.

Documented extensively in chemical databases since 2009, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline merges this robust boronate ester technology with an aniline pharmacophore, creating a bifunctional linchpin for modular drug synthesis [[5]]().

Structural Dynamics and Comparative Data

The strategic advantage of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline lies in its 6-membered dioxaborinane ring. Compared to the 5-membered dioxaborolane (pinacol) ring, the 6-membered system exhibits lower ring strain, which subtly alters the Lewis acidity of the boron atom. This structural nuance translates to enhanced stability during long-term storage and distinct transmetalation kinetics during catalysis [[5]]() 1.

Table 1: Comparative Profiling of Organoboron Reagents

| Property | Free Boronic Acid | Pinacol Ester (BPin) | Neopentyl Glycol Ester |

| Ring Structure | None | 5-membered (Dioxaborolane) | 6-membered (Dioxaborinane) |

| Physical State | Amorphous, difficult-to-handle powder | Viscous oil or low-melting solid | Highly crystalline, free-flowing solid |

| Stability (Air/Moisture) | Poor (Rapidly forms boroxines) | Good | Excellent (Indefinitely air-stable) |

| Purification | Difficult (Streaks on silica gel) | Moderate (Prone to partial hydrolysis) | Easy (Stable to normal phase chromatography) |

| Catalytic Reactivity | Fast (Requires aqueous base) | Moderate | Fast (Excels in anhydrous conditions) |

Mechanistic Causality in Suzuki-Miyaura Coupling

To utilize this compound effectively, one must understand the causality behind the catalytic cycle. In traditional aqueous Suzuki couplings, the base hydrolyzes the boronic ester to a reactive boronate anion. However, neopentyl glycol esters shine in anhydrous conditions when paired with bases like Potassium Trimethylsilanolate (TMSOK).

TMSOK acts as a soluble, anhydrous base that generates a highly reactive siloxide-palladium intermediate. This allows transmetalation to occur directly from the neopentyl glycol ester without requiring prior hydrolysis to the free boronic acid, drastically reducing reaction times and preventing competitive protodeboronation 4.

Suzuki-Miyaura cycle highlighting neopentyl glycol ester transmetalation.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems governed by thermodynamic and kinetic principles.

Protocol 1: Synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

This direct esterification leverages Le Chatelier's principle to drive the reaction to completion 54.

-

Reagent Charging: In a round-bottom flask, combine 3-aminophenylboronic acid monohydrate (1.0 equiv) and 2,2-dimethyl-1,3-propanediol (neopentyl glycol, 1.1 equiv) in toluene.

-

Causality: Toluene is explicitly chosen because it forms an azeotrope with water, allowing for the physical removal of the condensation byproduct.

-

-

Azeotropic Distillation: Attach a Dean-Stark trap filled with toluene and reflux the mixture.

-

Self-Validation: The protocol validates itself visually. The reaction is complete strictly when water ceases to collect in the Dean-Stark trap.

-

-

Moisture Scavenging: Cool the mixture and add anhydrous MgSO₄.

-

Causality: MgSO₄ scavenges any residual trace water before concentration, preventing the reverse hydrolysis reaction.

-

-

Isolation: Filter the MgSO₄ and remove the toluene via rotary evaporation to yield the highly crystalline target compound.

Self-validating synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling

-

Preparation: In a glovebox, charge a vial with the aryl halide (1.0 equiv), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and TMSOK (2.0 equiv).

-

Reaction: Dissolve in anhydrous THF and stir at room temperature.

-

Causality: Anhydrous conditions prevent the premature hydrolysis of the neopentyl ester, ensuring transmetalation occurs via the highly efficient siloxide pathway.

-

Self-Validation: Monitor via LC-MS. The disappearance of the aryl halide mass peak and the emergence of the biaryl product peak confirms catalytic turnover.

-

Applications and Challenges in Drug Discovery

In medicinal chemistry, the aniline moiety provided by this building block is a double-edged sword. On one hand, it is an invaluable vector for library generation, allowing chemists to rapidly synthesize amide, urea, or secondary amine derivatives after the biaryl core is constructed via Suzuki coupling 6.

On the other hand, anilines are known structural alerts. When metabolized by hepatic cytochrome P450 enzymes, anilines can be oxidized into reactive electrophilic species (such as quinone imines). These metabolites can covalently bind to liver proteins, triggering severe idiosyncratic hepatotoxicity—a mechanism responsible for the failure of numerous clinical candidates and the toxicity of drugs like acetaminophen and bromfenac 76.

To navigate this, drug development professionals utilize 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline during the "Hit-to-Lead" phase to rapidly establish Structure-Activity Relationships (SAR). If microsomal stability assays reveal toxic metabolites, the aniline is systematically replaced using bioisosteric logic. Recent advancements have demonstrated that replacing anilines with 1-aminonorbornanes or specific heterocycles can completely abrogate this metabolic liability while retaining target affinity 7.

Decision tree for evaluating aniline-containing scaffolds in drug discovery.

Conclusion

The transition from free boronic acids to neopentyl glycol esters like 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline represents a triumph of rational chemical design. By stabilizing the boron center within a 6-membered dioxaborinane ring, chemists have unlocked highly efficient, anhydrous cross-coupling pathways. While the aniline moiety requires careful metabolic monitoring, this compound remains an indispensable tool for accelerating the discovery of novel therapeutic architectures.

References

-

BenchChem. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline. 5

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.2

-

Organic Chemistry Portal. Suzuki Coupling. 8

-

Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. 4

-

University of Michigan News. Designing a safer building block for drug discovery by harnessing visible light.7

-

PMC (National Institutes of Health). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 1

-

American Chemical Society (ACS). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. 3

-

Cresset. Aniline replacement in drug-like compounds. 6

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgsyn.org [orgsyn.org]

- 5. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]

- 6. cresset-group.com [cresset-group.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: Utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Suzuki-Miyaura Cross-Coupling for Advanced Biaryl Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3)

Executive Summary

The synthesis of highly functionalized 3-aminobiaryl scaffolds is a cornerstone of modern drug discovery, providing critical pharmacophores for kinase inhibitors, immuno-oncology agents, and advanced materials. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline —the neopentyl glycol (NPG) ester of 3-aminophenylboronic acid—serves as an elite building block for these architectures.

Unlike free boronic acids, which are notoriously prone to protodeboronation and oligomerization (boroxine formation), the NPG ester offers superior thermodynamic stability, extended shelf-life, and high crystallinity[1]. Concurrently, it maintains excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling orthogonal synthetic strategies where the boronate undergoes C-C bond formation while the free aniline remains available for downstream functionalization[1].

Mechanistic Insights & Causality

The Advantage of Neopentyl Glycol (NPG) Esters

The choice of the boron protecting group dictates the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. While pinacol (BPin) esters are ubiquitous, NPG esters often exhibit faster hydrolysis kinetics under aqueous basic conditions.

During the reaction, the base (e.g., K₂CO₃) coordinates to the empty p-orbital of the boron atom, forming a negatively charged, tetrahedral boronate "ate" complex. This coordination increases the nucleophilicity of the organic group, facilitating its transfer to the electrophilic Palladium(II) center. The NPG ester strikes an optimal balance: it is stable enough to prevent premature degradation but reactive enough to undergo rapid transmetalation, driving the catalytic cycle forward efficiently.

Comparative Analysis of Boron Species

To justify the selection of the NPG ester over alternative boron species, consider the quantitative and qualitative parameters summarized below:

| Property | 3-Aminophenylboronic Acid | Pinacol Ester (BPin) | Neopentyl Glycol Ester (NPG) |

| Thermodynamic Stability | Low (Forms boroxines) | High | High (Highly crystalline) |

| Protodeboronation Risk | High | Low | Low |

| Atom Economy | High | Low | Moderate |

| Transmetalation Kinetics | Very Fast | Slow (Requires strong base) | Fast (Facilitated by aqueous base) |

| Handling & Purification | Difficult (Amphoteric) | Moderate (Often oily) | Easy (Solid/Crystalline) |

The Catalytic Cycle

The following diagram illustrates the causality of the Suzuki-Miyaura cross-coupling utilizing the NPG-boronate ester.

Figure 1: Palladium-catalyzed Suzuki-Miyaura cycle utilizing NPG-boronate esters.

Standard Operating Protocols (SOPs)

The true utility of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline lies in orthogonal reactivity. The workflow below demonstrates how the boronate is consumed during the initial Pd-catalyzed coupling, preserving the aniline for subsequent derivatization.

Figure 2: Orthogonal functionalization workflow exploiting the boronate and aniline groups.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand provides exceptional stability to the palladium center, preventing precipitation of palladium black, while its large bite angle accelerates reductive elimination[1].

Reagents:

-

Aryl Halide (Bromide or Iodide): 1.0 mmol

-

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: 1.1 mmol

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct: 0.05 mmol (5 mol%)

-

K₂CO₃ (anhydrous): 2.0 mmol

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v), 10 mL

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, K₂CO₃, and Pd(dppf)Cl₂.

-

Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Causality note: Water is essential to dissolve the inorganic base and generate the reactive hydroxo-palladium intermediate required for transmetalation. Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling and catalyst oxidation.

-

Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath. Stir vigorously for 4–12 hours. Monitor reaction progress via TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with brine (2 × 15 mL) to remove dioxane and water-soluble inorganic salts.

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄. Causality note: Avoid CaCl₂ as it can form complexes with the free amine. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the 3-aminobiaryl intermediate.

Protocol B: Downstream Amide Functionalization

Once the 3-aminobiaryl core is synthesized, the free aniline can be converted into an amide. HATU is utilized here as the coupling reagent because it forms a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered carboxylic acids.

Step-by-Step Methodology:

-

Activation: In a dry flask under Argon, dissolve the desired carboxylic acid (1.2 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) and stir at room temperature for 15 minutes to pre-form the active ester.

-

Coupling: Add the 3-aminobiaryl intermediate (1.0 mmol, from Protocol A) as a solution in DMF (2 mL).

-

Reaction: Stir at room temperature for 2–4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

-

Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the final functionalized target.

Applications in Drug Development

The 3-aminobiaryl motif synthesized via this reagent is a "privileged structure" in medicinal chemistry.

-

Indoleamine 2,3-dioxygenase (IDO) Inhibitors: IDO is a heme-containing enzyme crucial for tumor immune evasion. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline and its derivatives are heavily utilized in patent literature to construct the core scaffolds of potent IDO inhibitors, which are actively investigated for immuno-oncology applications[2].

-

Alternative Catalytic Systems: Beyond standard Pd-catalysis, neopentyl glycol boronate esters of anilines have been successfully employed in cutting-edge Ruthenium-catalyzed cross-couplings with alkenyl electrophiles[3] and Nickel-catalyzed stereoconvergent couplings[4], demonstrating the broad compatibility of the NPG protecting group across diverse transition metal chemistries.

References

-

ACS Publications. Cooperative Ruthenium/Amine Catalysis of the Cross-Coupling of Ketones as Alkenyl Electrophiles. The Journal of Organic Chemistry. Available at:[Link]

- Google Patents.US9675571B2 - Inhibitors of indoleamine 2,3-dioxygenase (IDO).

-

Semantic Scholar. Highly E-selective, Stereoconvergent Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkenyl Ethers. Available at:[Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling using 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating anhydrous protocols.

Executive Briefing & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of pharmaceutical synthesis. However, coupling electron-rich, heteroatom-containing arylboronates—such as those bearing unprotected primary amines—presents significant chemoselectivity and stability challenges.

This application note details a highly optimized, field-proven protocol for utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3)[1]. This specific reagent is a neopentyl glycol (NPG) boronic ester.

The Causality of Reagent Design

-

Why a Neopentyl Glycol (NPG) Ester? Free boronic acids are notoriously unstable, prone to trimerization (forming boroxines) and rapid protodeboronation under basic conditions 2[2]. While pinacol (pin) esters are the industry default, NPG esters exhibit superior chemical stability while maintaining a less sterically hindered boron center, which significantly accelerates the transmetalation step 3[3].

-

Managing the Free Aniline (-NH₂): The unprotected primary amine can competitively bind to the palladium center or participate in off-target Buchwald-Hartwig aminations. To enforce absolute chemoselectivity toward C-C bond formation, we utilize the highly active, sterically encumbered precatalyst Pd-P(t-Bu)₃-G3 . The bulky tri-tert-butylphosphine ligand accelerates reductive elimination while sterically blocking amine coordination.

-

The Anhydrous Imperative: Electron-rich boronates like this aniline derivative undergo rapid protodeboronation in traditional aqueous basic conditions (e.g., Na₂CO₃/H₂O). By shifting to a completely homogeneous, anhydrous system using Potassium Trimethylsilanolate (TMSOK), we eliminate water-mediated degradation pathways entirely 4[4].

Catalytic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of TMSOK in facilitating the transmetalation of the NPG ester.

Figure 1: Catalytic cycle of the anhydrous Suzuki-Miyaura cross-coupling using TMSOK.

Quantitative Data: Condition Optimization

To demonstrate the causality behind our protocol choices, the table below summarizes the optimization of coupling 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline with a model aryl bromide (4-bromoanisole).

| Base System | Solvent | Temp (°C) | Time (h) | Target Biaryl Yield (%) | Protodeboronation (%) |

| K₂CO₃ (2.0 eq, aq) | 1,4-Dioxane | 80 | 12 | 62% | 28% |

| K₃PO₄ (2.0 eq, aq) | Toluene | 80 | 12 | 68% | 21% |

| NaOtBu (1.5 eq, anhyd) | THF | 25 | 2 | <5% | <5% |

| TMSOK (1.4 eq, anhyd) | THF | 25 | 1.5 | >95% | <2% |

Data Insights & Causality:

-

Aqueous Limitations: Aqueous bases require elevated temperatures (80 °C) to overcome biphasic mass transfer limits. This thermal stress, combined with water, accelerates the protodeboronation of the electron-rich boronate, capping yields at ~68%.

-

NaOtBu Failure: While anhydrous, Sodium tert-butoxide is ineffective. Its specific electronic and steric profile fails to promote the requisite Pd-O-tBu intermediate for transmetalation with NPG esters under these ligand conditions 5[5].

-

TMSOK Superiority: Potassium trimethylsilanolate provides an organic-soluble oxyanionic base that drives rapid transmetalation at room temperature (25 °C), achieving >95% yield while virtually eliminating thermal and hydrolytic degradation.

Self-Validating Experimental Protocol

This methodology establishes a robust, self-validating workflow designed to ensure reproducible C-C bond formation while preserving the integrity of the aniline moiety.

System Validation & Controls (E-E-A-T Standard)

Before committing high-value substrates, validate the system integrity using the following controls:

-

Control A (Positive): Run the protocol using 4-bromoanisole to verify catalyst and TMSOK activity. Expected outcome: >95% conversion in 1.5 hours.

-

Control B (Catalyst Omission): Omit Pd-P(t-Bu)₃-G3. Expected outcome: 0% product formation. Causality: Rules out transition-metal-free background reactions or trace metal contamination.

-

Control C (Electrophile Omission): Omit the aryl halide. Expected outcome: <2% 3,3'-diaminobiphenyl. Causality: Quantifies the rate of oxidative homocoupling of the NPG ester.

Step-by-Step Methodology

Reagents Required:

-

Aryl halide (Electrophile): 1.00 mmol

-

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline: 1.20 mmol (1.2 equiv)

-

Pd-P(t-Bu)₃-G3 precatalyst: 0.02 mmol (2 mol%)

-

Potassium Trimethylsilanolate (TMSOK): 1.40 mmol (1.4 equiv)

-

Anhydrous Tetrahydrofuran (THF): 2.0 mL (0.5 M)

Procedure:

-

Preparation (Anhydrous Setup): Oven-dry a 10-mL Schlenk flask equipped with a magnetic stir bar. Transfer into a nitrogen-filled glovebox. Causality: Strict exclusion of moisture is required to prevent TMSOK hydrolysis and subsequent boronate degradation.

-

Reagent Loading: Inside the glovebox, charge the flask with the aryl halide (1.00 mmol), 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.20 mmol), and Pd-P(t-Bu)₃-G3 (0.02 mmol).

-

Solvent & Base Addition: Add 2.0 mL of anhydrous THF to dissolve the reagents. Finally, add TMSOK (1.40 mmol) in one portion. Seal the flask with a rubber septum and remove it from the glovebox.

-

Reaction: Stir the homogeneous mixture vigorously at 25 °C. Monitor the reaction via LC-MS. Self-Validation Check: Take an aliquot at 30 minutes. The mass of the free aniline (m/z 93.13) should be absent or minimal, confirming the suppression of protodeboronation.

-

Quench: After 1.5 hours (or upon complete consumption of the aryl halide), quench the reaction by adding 2.0 mL of 1 M aqueous ethanolamine. Causality: Ethanolamine acts as a bidentate ligand that rapidly sequesters the palladium catalyst from the organic phase, preventing Pd-mediated oxidation of the electron-rich biaryl amine product during workup 4[4].

-

Extraction & Drying: Extract the mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for homogeneous anhydrous cross-coupling.

Troubleshooting Guide

-

Issue: High levels of aniline detected (Protodeboronation).

-

Root Cause: Moisture ingress. TMSOK is highly hygroscopic and will generate KOH and hexamethyldisiloxane upon exposure to water, leading to rapid boronate destruction.

-

Solution: Use strictly anhydrous THF (stored over molecular sieves) and ensure TMSOK is stored and handled inside a high-quality glovebox.

-

-

Issue: Formation of 3,3'-diaminobiphenyl (Homocoupling).

-

Root Cause: Presence of oxygen in the reaction mixture, which oxidizes Pd(II) and drives the homocoupling of the boronate.

-

Solution: Ensure the THF is thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon) prior to use.

-

-

Issue: Incomplete conversion of Aryl Chloride.

-

Root Cause: Aryl chlorides possess a higher activation energy for oxidative addition compared to bromides or iodides.

-

Solution: Increase the reaction temperature to 40–60 °C. The NPG ester is robust enough to withstand mild heating in the anhydrous TMSOK system without significant degradation.

-

References

-

Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

-

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, 98% Purity Source: CP Lab Safety URL:[Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL:[Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: PMC (NIH) URL:[Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Medicinal Chemistry

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In modern drug discovery, the rapid assembly of complex biaryl architectures relies heavily on the Suzuki-Miyaura cross-coupling reaction. While free boronic acids and pinacol (pin) esters dominate the literature, they often present distinct liabilities: free boronic acids are prone to trimerization (boroxines) and protodeboronation, whereas pinacol esters can suffer from sluggish transmetalation kinetics due to steric hindrance.

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3) emerges as a highly strategic bifunctional building block that solves these challenges[1]. Featuring a 6-membered neopentyl glycol boronate ester (dioxaborinane) and a meta-substituted aniline moiety, this reagent offers a "Goldilocks" profile: exceptional thermodynamic stability for benchtop handling, combined with accelerated transmetalation kinetics during palladium catalysis[2][3]. This application note details the structural rationale, orthogonal reactivity workflows, and self-validating protocols for deploying this reagent in the synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase and IDO inhibitors[1].

Structural Rationale: The Neopentyl Glycol Advantage

The selection of a boron protecting group is a critical parameter in synthetic route design. The 6-membered dioxaborinane ring of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline provides distinct mechanistic advantages over its 5-membered dioxaborolane (pinacol) counterpart[4]:

-

Accelerated Transmetalation Kinetics: During the catalytic cycle of a Suzuki-Miyaura coupling, the transmetalation step (transfer of the aryl group from boron to palladium) is frequently the rate-limiting step. Pinacol esters are sterically hindered by four methyl groups adjacent to the C-O bonds. In contrast, the neopentyl glycol ester positions its gem-dimethyl groups at the 5-position of the ring, pointing away from the boron center. This reduced steric bulk facilitates the rapid formation of the pre-transmetalation Pd-O-B intermediate, leading to significantly faster transmetalation rates[3].

-

Thermodynamic Stability: The 6-membered ring minimizes ring strain compared to 5-membered systems, offering improved stability against spontaneous hydrolysis and protodeboronation in aqueous basic conditions[1].

-

Bifunctional Orthogonality: The presence of the primary amine allows for divergent synthetic pathways. The aniline can act as a nucleophile for amide, urea, or sulfonamide formation either prior to or subsequent to the Suzuki coupling, making it an ideal precursor for hinge-binding motifs in kinase inhibitor design.

Orthogonal Synthetic Workflows

The following diagram illustrates the divergent/convergent pathways enabled by the orthogonal reactivity of the aniline and boronate ester moieties.

Orthogonal synthetic workflows utilizing 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline.

Quantitative Data Summary

To guide reagent selection, Table 1 summarizes the comparative physicochemical and kinetic profiles of common aryl boron reagents.

Table 1: Comparative Profile of Aryl Boron Reagents

| Property / Reagent Type | Free Boronic Acid | Pinacol Ester (Dioxaborolane) | Neopentyl Glycol Ester (Dioxaborinane) |

| Ring Size | N/A | 5-Membered | 6-Membered |

| Thermodynamic Stability | Low (Forms boroxines) | Very High | High (Bench-stable solid) |

| Transmetalation Kinetics | Fast | Slow (Sterically hindered) | Fast (Reduced steric bulk at Boron) |

| Aqueous Hydrolysis Rate | N/A | Slow | Moderate to Slow |

| Atom Economy | High | Low | Moderate |

| Purification | Difficult (Streaks on SiO2) | Easy (Silica gel compatible) | Easy (Silica gel compatible) |

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the operational choice to ensure high fidelity and reproducibility.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Pathway B, Step 1)

Objective: To synthesize a functionalized biaryl aniline while preserving the primary amine for downstream derivatization.

Reagents & Materials:

-

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.1 equiv)

-

Aryl Halide (Bromide or Iodide) (1.0 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline, and K₂CO₃.

-

Causality: K₂CO₃ is chosen as a mild, inorganic base. It is strong enough to form the reactive hydroxyboronate intermediate required for transmetalation, but mild enough to prevent unwanted side reactions with the free aniline.

-

-

Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes.

-

Causality: The biphasic solvent system ensures solubility of both the organic substrates (Dioxane) and the inorganic base (H₂O). Degassing is critical to prevent the oxidative homocoupling of the boronate ester and the deactivation of the Pd(0) catalyst.

-

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C for 4–8 hours.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step, pushing the catalytic cycle forward efficiently.

-

-

Self-Validation / Monitoring: Monitor the reaction via LC-MS.

-

Validation Check: The reaction is complete when the mass of the boronate starting material ([M+H]⁺ = 206.1) is fully consumed, and the corresponding biaryl mass appears. The neopentyl glycol byproduct is water-soluble and will not appear in the UV trace.

-

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Amide Bond Formation (Pathway A, Step 1)

Objective: To derivatize the aniline moiety while leaving the neopentyl glycol boronate ester completely intact for a subsequent cross-coupling.

Reagents & Materials:

-

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Pre-Activation: In a dry round-bottom flask under Argon, dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M). Add DIPEA and stir at room temperature for 10 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. Pre-activation prevents the aniline from competing for the coupling reagent, ensuring clean conversion. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without attacking the active ester.

-

-

Aniline Addition: Add 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in one portion. Stir at room temperature for 2 hours.

-

Causality: The reaction is kept at room temperature to prevent any thermal degradation or transesterification of the boronate ester. The robust nature of the 6-membered dioxaborinane ring ensures it remains intact under these mildly basic conditions[2].

-

-

Self-Validation / Monitoring: Monitor by TLC (Hexanes/EtOAc).

-

Validation Check: The aniline starting material is highly polar and UV-active. Its disappearance confirms complete acylation.

-

-

Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

-

National Institutes of Health (NIH). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. PMC. Available at:[Link]

-

Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Available at: [Link]

Sources

- 1. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline | 220080-93-3 | Benchchem [benchchem.com]

- 2. 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 627906-96-1 | Benchchem [benchchem.com]

- 3. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

Application Note: Strategic Utilization of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline in Advanced Organic Synthesis

Executive Summary

In modern drug discovery and complex organic synthesis, the rapid assembly of biaryl architectures requires building blocks that offer both versatility and chemoselectivity. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline (CAS: 220080-93-3), commonly referred to as 3-aminophenylboronic acid neopentyl glycol (NPG) ester, is a highly valuable bifunctional reagent. By combining a nucleophilic aniline moiety with a masked, cross-coupling-ready boronic ester, this compound enables orthogonal synthetic strategies. It has become a cornerstone reagent in the development of targeted therapeutics, including MAP4K4 inhibitors[1], PI3K inhibitors[2], and c-KIT mutant inhibitors[3].

Mechanistic Insights: The "Goldilocks" Boronic Ester

The selection of the neopentyl glycol (NPG) ester over the free boronic acid or the ubiquitous pinacol (pin) ester is driven by precise mechanistic causality:

-

Overcoming Free Acid Limitations: Free 3-aminophenylboronic acid is zwitterionic, highly polar, and prone to spontaneous dehydration into variable mixtures of boroxines (anhydrides). This complicates purification and disrupts the precise stoichiometry required for catalytic cycles[4].

-

Enhanced Reactivity vs. Pinacol Esters: While pinacol esters offer extreme stability, their steric bulk and lower Lewis acidity can impede the critical transmetalation step in Suzuki-Miyaura couplings. The NPG ester provides a "Goldilocks" balance: it is sufficiently stable to survive multi-step N-derivatization (e.g., amide couplings, reductive aminations) but is less sterically hindered than the pinacol ester. This facilitates rapid transmetalation to Palladium(II) intermediates, particularly under anhydrous conditions using Potassium Trimethylsilanolate (TMSOK)[5].

-

Orthogonal Reactivity: The NPG ester is stable to the mild bases (e.g., DIPEA, TEA) and coupling reagents (e.g., HATU, EDC) used during N-functionalization. This allows chemists to selectively modify the aniline nitrogen without prematurely activating or hydrolyzing the carbon-boron bond.

Quantitative Comparison of Boronic Derivatives

The table below summarizes the physicochemical and reactive profiles of 3-aminophenylboronic acid derivatives to guide experimental design.

| Boronic Derivative | Stability to Protodeboronation | Reactivity in Suzuki Coupling | Ease of Purification | Suitability for N-Derivatization |